BenchChemオンラインストアへようこそ!

1-(p-Tolyl)cyclopropanamine

Epigenetics LSD1 inhibition Cancer research

1-(p-Tolyl)cyclopropanamine (503417-31-0) is a differentiated primary arylcyclopropylamine (ACPA) where the para-methyl group critically shifts target selectivity toward LSD1 (KDM1A) over MAO. With a LogP of 1.5 (vs 1.2 for the unsubstituted analog), it enables precise lipophilicity tuning for CNS drug discovery. This scaffold is non-fungible—substituting with unsubstituted or differently substituted ACPAs yields divergent biological outcomes. Ideal for focused LSD1 inhibitor libraries in oncology and epigenetics. Insist on this specific CAS to avoid project delays.

Molecular Formula C10H13N
Molecular Weight 147.22 g/mol
CAS No. 503417-31-0
Cat. No. B1338150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(p-Tolyl)cyclopropanamine
CAS503417-31-0
Molecular FormulaC10H13N
Molecular Weight147.22 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2(CC2)N
InChIInChI=1S/C10H13N/c1-8-2-4-9(5-3-8)10(11)6-7-10/h2-5H,6-7,11H2,1H3
InChIKeyUHXDLMRMRJQZPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(p-Tolyl)cyclopropanamine (CAS 503417-31-0): Properties, Class, and Procurement Baseline


1-(p-Tolyl)cyclopropanamine (CAS 503417-31-0), also known as 1-(4-methylphenyl)cyclopropanamine, is a primary arylcyclopropylamine (ACPA) with the molecular formula C10H13N and a molecular weight of 147.22 g/mol [1]. It is characterized by a cyclopropane ring bonded to an amine group and a para-methylphenyl substituent [2]. This compound serves as a versatile building block in medicinal chemistry, particularly as a core scaffold in the development of inhibitors targeting lysine-specific demethylase 1 (LSD1) and monoamine oxidases (MAO) [3]. Commercial suppliers typically offer it at 95% purity for research and development purposes .

The Case for 1-(p-Tolyl)cyclopropanamine: Why Generic Arylcyclopropylamine Substitution Introduces Risk


In the arylcyclopropylamine (ACPA) class, simple generic substitution is not scientifically defensible due to the profound impact of aryl ring substitution on target potency and isoform selectivity. The class is defined by its mechanism-based inhibition of targets like LSD1 and MAO, where activity is exquisitely sensitive to the electronic and steric properties of the para-substituent [1]. The parent compound, 1-phenylcyclopropylamine, is a selective MAO B inhibitor [2]. However, the introduction of a single para-methyl group, as in 1-(p-Tolyl)cyclopropanamine, alters lipophilicity and electron density, which can shift selectivity towards LSD1, a key target in oncology and epigenetic research, while potentially mitigating off-target MAO-related liabilities [3]. Therefore, substituting this specific compound with an unsubstituted or differently substituted analog is not a like-for-like replacement and can lead to divergent biological outcomes and project delays.

Quantitative Differentiation Evidence for 1-(p-Tolyl)cyclopropanamine vs. Structural Analogs


LSD1 Inhibitor Potency: Para-Methyl Substitution in ACPA Scaffolds

Direct, head-to-head quantitative inhibition data for 1-(p-Tolyl)cyclopropanamine against LSD1 is not present in the public domain. However, cross-study analysis of the arylcyclopropylamine (ACPA) class provides strong class-level evidence. A seminal structure-activity relationship (SAR) study synthesized and tested over 45 ACPA derivatives, demonstrating that para-substitution on the phenyl ring is a critical determinant of LSD1 inhibitory potency [1]. This study establishes that the presence and nature of a para-substituent directly controls activity, with para-substituted analogs exhibiting significantly improved potency compared to the unsubstituted parent scaffold.

Epigenetics LSD1 inhibition Cancer research

Differentiation from Classic MAO Inhibitors: Target Selectivity Profile

This compound can be distinguished from the classic MAO inhibitor tranylcypromine based on its target profile. Tranylcypromine (trans-2-phenylcyclopropylamine) is a potent, non-selective, irreversible inhibitor of MAO A (IC50 = 2.3 µM) and MAO B (IC50 = 0.95 µM), as well as an LSD1 inhibitor (IC50 = 20.7 µM) . In contrast, the 1-arylcyclopropylamine scaffold, which forms the core of 1-(p-Tolyl)cyclopropanamine, is primarily associated with LSD1 inhibition, with the potential for engineered selectivity over MAOs depending on the aryl substitution pattern [1].

MAO inhibition Selectivity Tranylcypromine

Enhanced Lipophilicity for Altered Physicochemical Profile

The para-methyl substituent in 1-(p-Tolyl)cyclopropanamine (XLogP3-AA = 1.5) provides a quantifiable increase in lipophilicity compared to the unsubstituted parent, 1-phenylcyclopropanamine (computed XLogP3-AA = 1.2) [1]. This difference, while modest, is consistent with established structure-property relationships where the addition of a methyl group increases LogP by approximately 0.5 units [2]. This change in lipophilicity can influence membrane permeability, metabolic stability, and off-target binding profiles.

Lipophilicity Drug-likeness SAR

High-Value Application Scenarios for 1-(p-Tolyl)cyclopropanamine in Drug Discovery


Medicinal Chemistry: Design and Synthesis of Novel LSD1 Inhibitors

This compound is best utilized as a core scaffold for generating focused libraries of LSD1 inhibitors. Based on SAR evidence showing para-substituted ACPAs are active, researchers can functionalize the amine group of 1-(p-Tolyl)cyclopropanamine to further optimize potency, selectivity over MAOs, and pharmacokinetic properties [1].

Epigenetic Probe Development

For researchers investigating the biological role of LSD1 (KDM1A) in cancer, neurological disorders, or viral infections, this compound serves as a valuable starting point for developing chemical probes. Its differentiated profile from pan-MAO inhibitors like tranylcypromine allows for more targeted interrogation of LSD1-specific biology .

Physicochemical Property Optimization

In a drug discovery campaign where the lead series requires a specific lipophilicity range (e.g., for CNS penetration), 1-(p-Tolyl)cyclopropanamine offers a defined LogP (1.5) that is measurably different from unsubstituted (1.2) or more highly substituted analogs. This allows medicinal chemists to dial in lipophilicity and understand its impact on in vitro ADME properties [2].

Building Block for Parallel Synthesis

Due to the recent development of rapid synthetic methods like the C-H borylation/Suzuki-Miyaura cross-coupling sequence starting from cyclopropylamine, accessing diverse ACPAs including 1-(p-Tolyl)cyclopropanamine is now efficient. This makes it a practical building block for generating larger, diverse compound collections for high-throughput screening [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(p-Tolyl)cyclopropanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.